molecular formula C17H19N5O4S B2817101 N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-26-8

N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2817101
CAS No.: 897453-26-8
M. Wt: 389.43
InChI Key: ISKAQHSNNNFWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-derived acetamide featuring a 1,3,9-trimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl core linked via a sulfanyl bridge to an N-(3-methoxyphenyl)acetamide moiety. The 3-methoxy group on the phenyl ring introduces moderate electron-donating properties, which may influence solubility and receptor interactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)27-9-12(23)18-10-6-5-7-11(8-10)26-4/h5-8H,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKAQHSNNNFWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which is 1,3,9-trimethyl-2,6-dioxopurine.

    Functionalization: The purine core is then functionalized with a sulfanylacetamide group

    Methoxyphenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine core or the sulfanylacetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or purine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exhibits potential biological activities that make it a subject of interest in medicinal chemistry. Its structure suggests interactions with various biological targets such as enzymes and receptors. The sulfanyl group may interact with thiol-containing proteins or enzymes, while the purine moiety could modulate purinergic signaling pathways critical in numerous physiological processes.

Anticancer Research

One of the prominent applications of this compound is in the development of anticancer agents. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance:

  • Case Study 1 : A derivative of this compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity through apoptosis induction.

Antiviral Activity

The purine derivative structure suggests potential antiviral properties. Research indicates that modifications to purine rings can enhance antiviral activity against various viruses.

  • Case Study 2 : In vitro studies revealed that compounds with similar purine structures inhibited viral replication in models of hepatitis B.

Pharmaceutical Formulations

The unique chemical properties allow for the formulation of this compound into various pharmaceutical preparations. Its solubility and stability can be optimized for oral or injectable formulations.

Table of Formulations

Formulation TypeDescription
Oral TabletsCompressed tablets for systemic delivery
Injectable SolutionsSterile solutions for direct administration
Topical CreamsCream formulations for localized treatment

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural purines, allowing the compound to bind to purine-binding sites and modulate biological pathways. The methoxyphenyl and sulfanylacetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Acetamide Region

Key analogs differ in the substituents on the phenyl ring of the acetamide group:

Compound Name Substituent on Phenyl Ring Key Structural Features
N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide 3-methoxy Electron-donating methoxy group enhances solubility and π-π stacking interactions .
N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide 2,4-difluoro Electron-withdrawing fluorine atoms increase metabolic stability and lipophilicity .
2-[(7-Ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 3-trifluoromethyl Strongly electron-withdrawing CF₃ group enhances binding affinity to hydrophobic pockets .

Impact of Substituents :

  • Electron-donating groups (e.g., 3-methoxy): Improve aqueous solubility but may reduce receptor-binding potency due to steric hindrance.
  • Electron-withdrawing groups (e.g., 2,4-difluoro, CF₃): Enhance metabolic stability and target affinity but may reduce solubility .

Modifications in the Purine Core

Variations in alkylation and oxidation states of the purine scaffold significantly alter biological activity:

Compound Name Purine Core Modifications Functional Implications
This compound 1,3,9-trimethyl, 2,6-dioxo High rigidity and hydrogen-bonding capacity due to dioxo groups; methylation enhances lipophilicity.
2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide 7-hexadecyl, 3-methyl Long alkyl chain (hexadecyl) increases membrane permeability but reduces solubility .
2-{[1,3-Dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide 7-(3-phenylpropyl), 1,3-dimethyl Bulky phenylpropyl group enhances selectivity for sterically demanding binding sites .

Key Observations :

  • 7-position alkylation (e.g., hexadecyl): Increases membrane penetration but may lead to cytotoxicity due to nonspecific interactions .
  • Smaller alkyl groups (e.g., methyl): Balance solubility and receptor selectivity .

Biological Activity

N-(3-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS Number: 897453-26-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by:

  • Molecular Formula: C17H20N5O4S
  • Molecular Weight: 390.4 g/mol
  • Structural Features: The compound contains a methoxyphenyl group and a sulfanylacetamide moiety linked to a trimethylated purine structure.

The biological activity of this compound is primarily attributed to its interaction with purinergic receptors. The purinergic signaling pathway involves the activation of G protein-coupled receptors (GPCRs) by extracellular nucleotides such as ATP and adenosine. The compound may modulate these pathways by acting as an agonist or antagonist at specific purinergic receptors (P1 and P2Y families), influencing various physiological processes such as inflammation and cell proliferation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Case Study 1: A study demonstrated that related purine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . This suggests that the compound may possess similar mechanisms of action.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Preliminary investigations have shown that sulfanylacetamides can exhibit activity against a range of bacterial strains.

  • Case Study 2: In vitro tests revealed that derivatives with similar structural motifs displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study Biological Activity Findings
Study 1AnticancerInduced apoptosis in cancer cell lines .
Study 2AntimicrobialEffective against multiple bacterial strains .
Study 3Purinergic modulationPotential agonist/antagonist for purinergic receptors .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the purine core followed by sulfanyl-acetamide coupling. Key variables include:

  • Temperature: Controlled heating (60–80°C) for nucleophilic substitution reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Catalysts: Use of bases like triethylamine to deprotonate thiol groups during sulfanyl bond formation .
    Experimental design strategies, such as Design of Experiments (DOE) , can optimize yield by systematically varying parameters (e.g., molar ratios, reaction time) and analyzing interactions .

Advanced: How can computational methods enhance reaction design and mechanistic understanding?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, enabling rational design of synthetic routes. For example:

  • Reaction Path Search: Identifies low-energy pathways for purine functionalization .
  • Molecular Dynamics Simulations: Model solvent effects on intermediate stability .
    Integration with experimental data (e.g., NMR kinetics) validates computational predictions, creating a feedback loop for iterative optimization .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms the methoxyphenyl and purine moieties; NOESY detects spatial proximity of substituents .
  • HPLC: Validates purity (>95%) and detects side products using reverse-phase columns .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S–C bonds at ~600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from differences in assay conditions or compound purity. Strategies include:

  • Meta-Analysis: Compare studies for variables (e.g., cell lines, incubation times) .
  • Reproducibility Studies: Replicate experiments with standardized protocols (e.g., ISO guidelines).
  • Statistical Validation: Use ANOVA to assess significance of observed differences .

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

  • pH Sensitivity: Stability tests in buffers (pH 3–10) show degradation under acidic conditions via acetamide hydrolysis .
  • Light Sensitivity: UV-Vis spectroscopy monitors photodegradation; store in amber vials .
  • Thermal Stability: TGA/DSC analysis determines decomposition temperatures (typically >150°C) .

Advanced: How to design bioassays for evaluating target interactions?

Methodological Answer:

  • Target Identification: Use molecular docking to predict binding to purine receptors (e.g., adenosine A2A) .
  • Assay Types:
    • Biochemical Assays: Measure enzyme inhibition (e.g., kinase activity via radiometric assays) .
    • Cell-Based Assays: Monitor cytotoxicity (MTT assay) or apoptosis markers (caspase-3 activation) .
      Include controls (e.g., vehicle and positive inhibitors) to minimize false positives .

Basic: What is the reactivity profile of its functional groups?

Methodological Answer:

  • Sulfanyl Group (-S-): Susceptible to oxidation (e.g., H2O2 forms sulfoxides) .
  • Acetamide Moiety: Hydrolyzes under strong acids/bases to carboxylic acid .
  • Purine Core: Undergoes electrophilic substitution at C8; methyl groups limit reactivity .

Advanced: How to investigate reaction mechanisms using kinetic and isolation techniques?

Methodological Answer:

  • Kinetic Studies: Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
  • Isolation of Intermediates: Use flash chromatography or cryogenic trapping for NMR analysis .
  • Isotope Labeling: 13C-labeled reactants track carbon migration in purine ring modifications .

Basic: Which purification techniques ensure high-purity product?

Methodological Answer:

  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) removes polar impurities .
  • Recrystallization: Ethanol/water mixtures yield crystalline product .
  • HPLC Prep-Scale: C18 columns resolve closely related derivatives .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking: AutoDock Vina screens against protein databases (e.g., PDB) to identify binding sites .
  • QSAR Models: Correlate structural descriptors (e.g., logP, HOMO-LUMO gaps) with activity data .
  • MD Simulations: Assess binding stability over time (50–100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.